(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one
Brand Name: Vulcanchem
CAS No.: 27297-83-2
VCID: VC17011192
InChI: InChI=1S/C12H12O3/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h3-8H,1-2H3/b4-3+
SMILES:
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one

CAS No.: 27297-83-2

Cat. No.: VC17011192

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one - 27297-83-2

Specification

CAS No. 27297-83-2
Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name [4-[(E)-3-oxobut-1-enyl]phenyl] acetate
Standard InChI InChI=1S/C12H12O3/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h3-8H,1-2H3/b4-3+
Standard InChI Key JFNKSNPDSGPDLG-ONEGZZNKSA-N
Isomeric SMILES CC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C
Canonical SMILES CC(=O)C=CC1=CC=C(C=C1)OC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (E)-4-(4-(acetyloxy)phenyl)-3-buten-2-one (C₁₁H₁₀O₃) features a conjugated enone system (C=C-C=O) linked to a 4-acetoxyphenyl group. This conjugation confers significant stability and influences its electronic absorption spectra, making it useful in UV-sensitive applications. Key physicochemical properties include:

PropertyValueSource
Molecular Weight190.20 g/mol
Melting Point39–42 °C
Boiling Point260.8 °C at 760 mmHg
Density1.014 g/cm³
SolubilityInsoluble in water; soluble in organic solvents (e.g., dichloromethane, acetone)
Flash Point65.6 °C

The compound’s crystalline structure and low water solubility necessitate specialized handling, particularly given its classification under hazard symbols Xi (irritant) and Xn (harmful) .

Synthesis and Manufacturing Processes

Catalytic Acetylation of Styrene Derivatives

A patented method involves the condensation of styrene with acetic anhydride using a γ-Al₂O₃-supported catalyst (Al₂O₃/SnO₂ = 80) at 120–130°C. The reaction proceeds via Friedel-Crafts acylation, with a molar ratio of styrene to acetic anhydride optimized at 1:2–4. Catalyst loading (10–50 wt%) significantly impacts yield, with higher loads favoring product formation . This method achieves up to 98% purity, bypassing the need for enzymatic cofactors .

Claisen-Schmidt Condensation

Alternative routes employ Claisen-Schmidt condensation between 4-hydroxyacetophenone and acetyl chloride in basic media. For example, sodium hydroxide-mediated reactions in aqueous solutions yield 99% product under ambient conditions . This method is favored for scalability but requires stringent pH control to prevent side reactions.

Comparative Synthesis Routes

MethodConditionsYield
Catalytic AcetylationSnO₂/Al₂O₃, 120°C, 10–50 wt% catalyst98%
Claisen-SchmidtNaOH, H₂O, 20°C99%
Heck CouplingPd(OAc)₂, DMF, 25°C97%

The Heck coupling, utilizing palladium catalysts, offers stereoselectivity but incurs higher costs due to precious metal use .

Reactivity and Chemical Behavior

The compound’s α,β-unsaturated ketone moiety renders it highly reactive toward nucleophiles. Key reactions include:

  • Michael Addition: The enone system undergoes addition with amines or thiols, forming β-substituted derivatives.

  • Electrophilic Aromatic Substitution: The acetyloxy group directs electrophiles to the ortho/para positions, enabling halogenation or nitration .

  • Reduction: Hydrogenation over Pd/C yields 4-(4-acetoxyphenyl)-2-butanol, a precursor to nonsteroidal anti-inflammatory drugs .

Thermal decomposition above 260°C generates acetic acid and phenyl vinyl ketone, necessitating controlled storage .

Applications and Industrial Relevance

Flavor and Fragrance Industry

Benzalacetone’s almond-like aroma makes it a candidate for synthetic flavorings. Its stability under acidic conditions suits use in baked goods and beverages .

Pharmaceutical Intermediates

The compound serves as a scaffold for synthesizing chalcone derivatives, which exhibit anticancer and anti-inflammatory activities. For instance, hydroxylation at the β-position yields analogs with COX-2 inhibitory properties .

Polymer Chemistry

As a cross-linking agent in epoxy resins, it enhances thermal stability. Copolymerization with styrene improves UV resistance in coatings .

Comparative Analysis with Structurally Related Compounds

CompoundStructureKey Differences
BenzylideneacetoneC₆H₅CH=CHCOCH₃Lacks acetyloxy group; lower thermal stability
4-HydroxycoumarinC₉H₆O₃Lactone ring; anticoagulant properties
Cinnamic AcidC₆H₅CH=CHCOOHCarboxylic acid group; used in food preservation

The acetyloxy group in benzalacetone enhances electron-withdrawing effects, increasing reactivity toward nucleophilic attack compared to benzylideneacetone .

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